1-ethyl-N-(4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(4-{[(1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound, featuring two pyrazole rings and a phenyl group, contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-(4-{[(1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 1-ETHYL-1H-PYRAZOL-5-YL: This intermediate can be synthesized by the reaction of ethyl hydrazine with an appropriate β-diketone under acidic conditions.
Coupling with 4-AMINOBENZOIC ACID: The intermediate 1-ETHYL-1H-PYRAZOL-5-YL is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Formation of the Final Compound: The resulting intermediate is further reacted with 3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-(4-{[(1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-ETHYL-N~4~-(4-{[(1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties.
Material Science: Exploration of its potential as a building block for novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(4-{[(1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- 4-AMINO-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 1-ETHYL-4-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
1-ETHYL-N~4~-(4-{[(1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its dual pyrazole rings and phenyl group, which contribute to its distinct chemical and biological properties. This structural uniqueness may result in specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N6O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-ethyl-N-[4-[(2-ethylpyrazole-3-carbonyl)amino]phenyl]-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-4-24-12-16(13(3)23-24)18(26)21-14-6-8-15(9-7-14)22-19(27)17-10-11-20-25(17)5-2/h6-12H,4-5H2,1-3H3,(H,21,26)(H,22,27) |
InChI Key |
PDTZOKGYPDNCJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NN3CC |
Origin of Product |
United States |
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